Orthogonal Chemoselectivity Comparison
Boc-Tyr-OBzl provides a uniquely orthogonal protection pair: the acid-labile Boc group and the hydrogenolyzable benzyl ester. In contrast, the Fmoc group in Fmoc-Tyr-OBzl is base-labile, and the Cbz group in Cbz-Tyr-OBzl is also susceptible to hydrogenolysis alongside the benzyl ester. This results in a loss of selectivity: for Cbz-Tyr-OBzl, both protecting groups are cleaved under hydrogenolysis conditions, whereas for Boc-Tyr-OBzl, they can be independently addressed [1][2].
| Evidence Dimension | Orthogonality of protecting group cleavage conditions |
|---|---|
| Target Compound Data | Boc cleaved by acid (e.g., TFA); OBzl ester cleaved by hydrogenolysis (H₂, Pd/C) or (Bu₃Sn)₂O |
| Comparator Or Baseline | Fmoc-Tyr-OBzl: Fmoc cleaved by base (piperidine), OBzl ester unaffected by base; Cbz-Tyr-OBzl: Both Cbz and OBzl ester cleaved by hydrogenolysis |
| Quantified Difference | Qualitative: Boc-Tyr-OBzl is the only analog allowing sequential acid/hydrogenolysis deprotection without group interference |
| Conditions | Standard peptide chemistry deprotection conditions; (Bu₃Sn)₂O in aprotic solvent for selective benzyl ester cleavage |
Why This Matters
In multi-step peptide synthesis requiring differential deprotection of the N-terminus and C-terminus, only Boc-Tyr-OBzl offers the orthogonal acid/hydrogenolysis cleavage pair, preventing synthetic dead-ends.
- [1] Salomon, C. J.; Mata, E. G.; Mascaretti, O. A. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. J. Chem. Soc., Perkin Trans. 1, 1996, 995–999. View Source
- [2] ACS GCIPR. Hydrogenolysis. Reagents.acsgcipr.org, 2023. Notes: Describes that N-benzyloxycarbonyl, benzyl ester, and tyrosine benzyl ester groups can be efficiently removed within a few hours, and that Boc/TFA and Fmoc/piperidine represent orthogonal strategies. View Source
